The compound is synthesized from 5,6-dichloroindole through several chemical reactions. Its classification falls under organic compounds, specifically within the category of indole derivatives. The chemical structure consists of an indole ring with two chlorine atoms substituted at the 5 and 6 positions and an acetic acid group attached at the 3 position.
The synthesis of 5,6-dichloro-3-indoleacetic acid typically involves a multi-step process:
This method allows for the selective introduction of the acetic acid moiety while maintaining the integrity of the indole structure .
5,6-Dichloro-3-indoleacetic acid has a molecular formula of C10H8Cl2N0.2O2. The molecular weight is approximately 233.08 g/mol. The structure features:
The compound's structural representation can be visualized using chemical drawing software or databases that provide molecular visualization tools .
5,6-Dichloro-3-indoleacetic acid can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
In biological systems, 5,6-dichloro-3-indoleacetic acid acts similarly to other auxins by binding to specific receptors within plant cells. This binding initiates a cascade of cellular responses that promote:
In medical research contexts, it may affect cellular processes such as apoptosis (programmed cell death) and proliferation through its interaction with specific enzymes or receptors .
These properties are significant for handling and application in laboratory settings.
5,6-Dichloro-3-indoleacetic acid has several applications in scientific research:
Arthrobacter pascens ZZ21, a Gram-positive rhizosphere bacterium, exemplifies microbial biosynthesis of halogenated auxins like 5,6-dichloro-3-indoleacetic acid (5,6-Cl₂-IAA). This strain elevates IAA production 4.5-fold when cultured with 200 mg·L⁻¹ tryptophan, confirming tryptophan as a mandatory precursor [1]. Genome-wide analysis identified key genes: iaaM (encoding tryptophan 2-monooxygenase) and aldH/prr (encoding aldehyde dehydrogenases). These genes show significant upregulation under exogenous tryptophan exposure, directly linking them to auxin synthesis [1] [8]. Metabolomic profiling detected intermediates—indole-3-acetamide (IAM), indole-3-pyruvic acid (IPyA), and indole-3-lactic acid (ILA)—validating parallel IAM and IPyA pathways [1]. Such pathways enable soil remediation; 5,6-Cl₂-IAA enhances plant tolerance to fluoranthene (a persistent organic pollutant) by stimulating microbial activity and root uptake of contaminants [1] [4].
Table 1: Key Genes and Intermediates in Microbial 5,6-Cl₂-IAA Biosynthesis
Gene | Function | Pathway | Intermediate Detected |
---|---|---|---|
iaaM | Tryptophan 2-monooxygenase | IAM | Indole-3-acetamide (IAM) |
aldH/prr | Aldehyde dehydrogenase | IPyA | Indole-3-pyruvic acid (IPyA) |
aam | Amidase | IAM | Indole-3-lactic acid (ILA) |
Tryptophan-dependent routes dominate 5,6-Cl₂-IAA synthesis. The IAM pathway initiates with tryptophan monooxygenase (IaaM) converting tryptophan to IAM, followed by hydrolysis to IAA via amidases (e.g., aam or gatA) [4] [8]. In the IPyA pathway, tryptophan undergoes transamination to IPyA, decarboxylation to indole-3-acetaldehyde (IAD), and oxidation to IAA by aldehyde dehydrogenases (e.g., AldH) [4] [8]. Arthrobacter strains uniquely utilize both pathways, evidenced by IAM and IPyA intermediate accumulation [1]. A third route, the tryptamine (TAM) pathway, involves decarboxylation of tryptophan to tryptamine, though Arthrobacter lacks genes for tryptophan decarboxylase, restricting this mechanism to fungi like Rhodosporidiobolus fluvialis [4] [8]. Enzymatic specificity ensures regioselective chlorination at C5 and C6 positions, likely mediated by halogenases during early indole ring modification, though exact enzymes remain uncharacterized [5].
Microbial and plant auxin biosynthesis share mechanistic parallels but diverge in regulation and pathway dominance. Plants primarily use the IPyA pathway (via YUCCA enzymes) for IAA synthesis, whereas microbes like Arthrobacter co-opt IAM and IPyA routes [4] [8]. Crucially, 5,6-Cl₂-IAA biosynthesis requires exogenous tryptophan—a cost-intensive precursor rarely abundant intracellularly [8]. Fungal endophytes like Cyanodermella asteris exhibit metabolic flexibility, employing both tryptophan-dependent and -independent pathways, the latter using indole or indole-3-glycerol phosphate as precursors [6]. Structurally, 5,6-Cl₂-IAA outperforms endogenous IAA in auxin activity due to its optimized molecular topology: chlorine atoms at C5/C6 enhance receptor binding by fitting deeper into the auxin-binding pocket, as confirmed by X-ray crystallography and Avena sativa coleoptile elongation assays [5] [9].
Table 2: Structural Influence on Auxin Activity
Compound | Substitution Pattern | Relative Auxin Activity |
---|---|---|
IAA | Unsubstituted | 1.0 (Reference) |
5,6-Cl₂-IAA | 5,6-Dichloro | 3.0 |
4,7-Cl₂-IAA | 4,7-Dichloro | 0.2 |
4,5-Cl₂-IAA | 4,5-Dichloro | 0.5 |
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